molecular formula C18H21NO3 B5530774 N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B5530774
M. Wt: 299.4 g/mol
InChI Key: NDWOQQNFEQKYSF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a trimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and 2,4,6-trimethylphenol as the primary starting materials.

    Formation of Intermediate: The 3-methoxyaniline is reacted with chloroacetyl chloride to form N-(3-methoxyphenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 2,4,6-trimethylphenol in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)ethylamine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-phenoxyacetamide: Lacks the trimethyl groups on the phenoxy ring.

    N-(3-hydroxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide: Contains a hydroxyl group instead of a methoxy group.

    N-(3-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide: Has one less methyl group on the phenoxy ring.

Uniqueness

N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the presence of both the methoxyphenyl and trimethylphenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-8-13(2)18(14(3)9-12)22-11-17(20)19-15-6-5-7-16(10-15)21-4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWOQQNFEQKYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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